3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c14-8-12-13(16-6-5-15-12)20-10-2-1-7-17(9-10)21(18,19)11-3-4-11/h5-6,10-11H,1-4,7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCMMLBQXVOFCKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, including the formation of the piperidine ring and the attachment of the cyclopropylsulfonyl group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile.
Chemical Reactions Analysis
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogs sharing the pyrazine-carbonitrile scaffold or piperidine-based substitutions.
Structural Analogues and Key Differences
Physicochemical and Functional Comparisons
- Binding Interactions : The oxazole and thiazole analogs (e.g., and ) introduce additional hydrogen-bond acceptors, which may enhance interactions with target proteins like kinases or G protein-coupled receptors (GPCRs) .
- Metabolic Stability : Sulfonyl groups are generally resistant to oxidative metabolism compared to ester or amide linkages (e.g., oxazole-carbonyl in ), suggesting longer half-life for the target compound .
- Steric Effects : The imidazo-pyrrolo-pyrazine derivative () exhibits significant steric hindrance, likely limiting its utility in targets requiring deep binding pockets .
Biological Activity
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and implications for drug development, particularly focusing on its role as an orexin type 2 receptor agonist.
Structural Overview
The compound features a unique structural arrangement comprising:
- A pyrazine ring
- A piperidine moiety
- A cyclopropylsulfonyl group
These elements contribute to its pharmacological properties and potential therapeutic uses, especially in managing conditions related to sleep disorders and metabolic diseases.
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile primarily acts as an orexin type 2 receptor agonist . Orexin receptors are implicated in several physiological processes, including:
- Appetite regulation
- Wakefulness
Agonism of the orexin type 2 receptor may have therapeutic implications for conditions such as:
- Narcolepsy
- Obesity
Preliminary studies also suggest that the compound may exhibit anti-inflammatory properties , indicating its potential utility in treating inflammatory diseases.
Pharmacological Profile
The biological activity of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can be summarized as follows:
| Activity | Description |
|---|---|
| Orexin Receptor Agonism | Enhances wakefulness and regulates appetite, potentially treating narcolepsy and obesity. |
| Anti-inflammatory Effects | May reduce inflammation, suggesting applications in inflammatory disease management. |
Case Studies and Research Findings
Research has focused on the interactions of this compound with orexin receptors. Techniques employed include:
- Binding affinity assays
- Efficacy studies
These studies indicate that 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has a favorable binding profile at orexin type 2 receptors, supporting its potential as a therapeutic agent for disorders linked to these pathways.
The synthesis of this compound involves several key steps:
- Nucleophilic substitution reactions between pyrazine and piperidine derivatives.
- Optimization of reaction conditions to maximize yield and purity.
The following table outlines the major synthetic routes:
| Synthetic Route | Description |
|---|---|
| Nucleophilic Substitution | Reaction of pyrazine derivative with piperidine under basic conditions. |
| Oxidation | Can be oxidized using reagents like hydrogen peroxide or potassium permanganate. |
| Reduction | Reduction reactions can be performed using lithium aluminum hydride or sodium borohydride. |
Comparison with Similar Compounds
Several compounds exhibit structural similarities to 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, which may offer insights into its unique properties:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Pyrazolyl-N-arylpyrimidin-2-amines | Pyrazole and pyrimidine rings | Modulates kinase activity, used in cancer treatment. |
| Cyclopropylmethyl-piperidine derivatives | Cyclopropane ring with piperidine | Potential analgesic properties |
| Substituted piperidine compounds | Various substituents on piperidine | Diverse pharmacological profiles |
Q & A
Q. Key Parameters :
Optimization Tip : Use column chromatography (silica gel, ethyl acetate/hexane) for purification to isolate the target compound from byproducts .
Which analytical techniques are most effective for characterizing the structural integrity of this compound, particularly its sulfonyl and carbonitrile groups?
Basic Research Question
- 1H/13C NMR : Assign peaks for the piperidine ring (δ 3.0–4.0 ppm for oxy and sulfonyl protons) and pyrazine carbonitrile (δ 8.5–9.5 ppm for aromatic protons) .
- IR Spectroscopy : Confirm sulfonyl (S=O stretch at ~1150–1300 cm⁻¹) and nitrile (C≡N stretch at ~2200–2260 cm⁻¹) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+ for C₁₃H₁₅N₃O₃S) .
Q. Data Interpretation :
| Parameter | Observation | Implication | Source |
|---|---|---|---|
| IC₅₀ < 1 µM | High inhibitory potency | Potential lead candidate | |
| Kd < 10 nM | Strong target binding | Supports mechanism of action |
How should researchers address contradictions in reported synthetic yields or biological activity data across studies?
Data Contradiction Analysis
Common Discrepancies :
Q. Resolution Strategies :
Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, reagent grades) .
Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outlier conditions .
Cross-Validation : Validate biological activity in orthogonal assays (e.g., SPR + cellular assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
